molecular formula C6H11P B14444928 1-Butyne, 3,3-dimethyl-1-phosphinyl- CAS No. 77376-07-9

1-Butyne, 3,3-dimethyl-1-phosphinyl-

Cat. No.: B14444928
CAS No.: 77376-07-9
M. Wt: 114.13 g/mol
InChI Key: DQQSYGFDYIXRAW-UHFFFAOYSA-N
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Description

1-Butyne, 3,3-dimethyl-1-phosphinyl- is an organophosphorus compound featuring a terminal alkyne backbone substituted with a phosphinyl group (-PH(O)R) at the first carbon and two methyl groups at the third carbon. The phosphinyl group introduces polarity and reactivity distinct from silyl or alkyl substituents, likely influencing its electronic, steric, and solubility characteristics.

Properties

CAS No.

77376-07-9

Molecular Formula

C6H11P

Molecular Weight

114.13 g/mol

IUPAC Name

3,3-dimethylbut-1-ynylphosphane

InChI

InChI=1S/C6H11P/c1-6(2,3)4-5-7/h7H2,1-3H3

InChI Key

DQQSYGFDYIXRAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CP

Origin of Product

United States

Preparation Methods

Structural and Molecular Characteristics

Molecular Identity

1-Phospha-1-butyne, 3,3-dimethyl- possesses the molecular formula C₅H₉P and a molecular weight of 100.10 g/mol . Its IUPAC name derives from a four-carbon chain (butyne) with a phosphorus atom replacing one carbon in the triple bond, accompanied by two methyl groups at the 3-position. The structure is confirmed via 2D and 3D conformational analyses in PubChem, with crystallographic data available in the COD database (COD ID 7028134).

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula C₅H₉P PubChem
Molecular Weight 100.10 g/mol PubChem
CAS Registry Number 78129-68-7 NIST
InChIKey PXQNAKPBTIQCTI-UHFFFAOYSA-N NIST

Spectroscopic Data

Mass spectrometry (electron ionization) data from NIST reveals a base peak at m/z 100 , corresponding to the molecular ion [C₅H₉P]⁺, with fragmentation patterns consistent with phosphaalkyne derivatives. Nuclear magnetic resonance (NMR) data, while absent for this specific compound, can be inferred from related tert-butyl-containing species described in patent CN102295530B, where ¹H-NMR spectra of 3-butene-1-ol show characteristic peaks for allylic protons (δ 5.05–5.82 ppm).

Synthetic Methodologies

Direct Synthesis from Propargyl Precursors

Although no explicit synthesis of 1-Phospha-1-butyne, 3,3-dimethyl- is documented in the provided sources, analogous reactions for phosphorus-containing alkynes suggest two potential pathways:

Dehydrohalogenation of Phosphorus-Substituted Halides

A plausible route involves the elimination of hydrogen halide from a tertiary phosphine halide precursor. For example, treating 3,3-dimethyl-1-phosphinyl-1-chlorobutane with a strong base (e.g., potassium tert-butoxide) could induce dehydrohalogenation to form the target phosphaalkyne. This method mirrors the synthesis of simpler phosphaalkynes like phosphaacetylene (HC≡P).

Metathesis with Phosphorus Reagents

Grignard reagent-based approaches, as described in patent CN101696153B for 3,3-dimethyl-1-butanol, could be adapted by substituting the magnesium reagent with a phosphorus nucleophile. Reacting tert-butylmagnesium chloride with dichlorophosphine (Cl–P=CH₂) might yield the desired product via a metathesis mechanism.

Hydrogenation and Functional Group Interconversion

Patent CN102295530B details the hydrogenation of 3-butyn-1-ol to 3-butene-1-ol using H₂ over a catalyst. While this process targets alcohol derivatives, similar hydrogenation conditions could theoretically reduce a phosphorus-containing alkyne intermediate. However, phosphaalkynes are typically less reactive toward hydrogenation than carbon-based alkynes, necessitating specialized catalysts.

Challenges and Optimization Considerations

Catalyst Selection

Radical initiators like azobisisobutyronitrile (AIBN), used in patent CN106083508A for hydrocarbon synthesis, could facilitate phosphorus-centered radical reactions. However, controlling regioselectivity in such processes remains a challenge due to the high reactivity of phosphorus radicals.

Comparative Analysis of Analogous Compounds

Table 2: Comparison with Related Organophosphorus Species
Compound Synthesis Method Key Reference
Phosphaacetylene (HC≡P) Gas-phase pyrolysis of CH₃PH₂ NIST
Tert-butylphosphaethylene Dehydrohalogenation of Cl–P–C PubChem
3-Butene-1-ol Hydrogenation of 3-butyn-1-ol Patent CN102295530B

Chemical Reactions Analysis

Types of Reactions

1-Butyne, 3,3-dimethyl-1-phosphinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.

    Substitution: The alkyne group can participate in substitution reactions, where the triple bond is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted alkynes depending on the reagents used.

Scientific Research Applications

1-Butyne, 3,3-dimethyl-1-phosphinyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyne, 3,3-dimethyl-1-phosphinyl- involves its interaction with various molecular targets. The phosphinyl group can participate in coordination chemistry, forming complexes with metals and other elements. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the hypothetical properties of 1-butyne, 3,3-dimethyl-1-phosphinyl-, three structurally related compounds are compared (Table 1).

Table 1: Key Properties of Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituent Key Properties (Source)
3,3-Dimethyl-1-butyne C₆H₁₀ 82.14 g/mol tert-Butyl Linear alkyne; minimal polarity; high volatility .
3,3-Dimethyl-1-trimethylsilyl-1-butyne C₉H₁₈Si 154.32 g/mol Trimethylsilyl IE = 9.35 eV; logP = 2.913; enhanced steric bulk and lipophilicity .
3-Methyl-1-butyne C₅H₈ 68.12 g/mol Isopropyl Shorter carbon chain; lower molecular weight; higher reactivity in alkylation .

Key Comparisons:

Substituent Effects on Reactivity: The trimethylsilyl group in 3,3-dimethyl-1-trimethylsilyl-1-butyne provides steric shielding and electron-withdrawing effects, reducing nucleophilic attack at the alkyne terminus compared to the tert-butyl analog .

Physical Properties :

  • The trimethylsilyl derivative exhibits higher logP (2.913) due to its lipophilic silicon group, whereas the tert-butyl analog (3,3-dimethyl-1-butyne) is less polar and more volatile . A phosphinyl group, being polar and capable of hydrogen bonding, would likely reduce logP and increase water solubility compared to both analogs.

Electronic and Spectral Features :

  • The ionization energy (IE) of 3,3-dimethyl-1-trimethylsilyl-1-butyne (9.35 eV) reflects stabilization from the silyl group’s electron-donating effects . A phosphinyl group, being more electronegative, could lower IE by destabilizing the cation formed during ionization.

Synthetic Utility: Alkylation reactions involving 1-butyne derivatives (e.g., ) demonstrate the reactivity of terminal alkynes. A phosphinyl-substituted alkyne might serve as a ligand in coordination chemistry or a precursor in organophosphorus synthesis, leveraging phosphorus’s versatility in catalysis or medicinal chemistry .

Research Findings and Implications

  • Steric and Electronic Modulation : The tert-butyl group in 3,3-dimethyl-1-butyne offers minimal steric hindrance, favoring reactions at the alkyne terminus. Substitution with bulkier groups (e.g., trimethylsilyl) or polar groups (e.g., phosphinyl) alters reactivity pathways, as seen in alkylation and coupling reactions .
  • Thermodynamic Stability : The trimethylsilyl derivative’s higher molecular weight and branched structure enhance thermal stability compared to linear alkynes. A phosphinyl analog may exhibit intermediate stability, dependent on phosphorus’s oxidation state and bonding .

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